Trimethyl 1,2,3-benzenetricarboxylate
Description
Historical Context and Discovery
The development and characterization of this compound emerged from systematic studies of benzenetricarboxylic acid derivatives and their ester forms. The compound was formally documented in chemical databases, with its entry into the PubChem database occurring on March 27, 2005, reflecting the systematic cataloging of organic ester compounds during the early 21st century. The parent compound, hemimellitic acid (benzene-1,2,3-tricarboxylic acid), has been known for considerably longer and is prepared through the oxidation of 1,2,3-trimethylbenzene.
The systematic study of benzenetricarboxylic acid isomers and their derivatives gained momentum as organic chemists sought to understand the relationship between molecular structure and chemical properties. Research into hemimellitic acid derivatives, including this compound, has been documented in various scientific publications, including studies on mercuration reactions and crystallographic analyses. These investigations have contributed to a deeper understanding of the compound's behavior in different chemical environments and its potential applications in materials science and coordination chemistry.
The compound's recognition in regulatory and commercial contexts has led to its inclusion in various chemical supplier catalogs and safety databases. Companies such as Sigma-Aldrich have listed the related trimethyl 1,2,4-benzenetricarboxylate isomer in their product catalogs, indicating commercial interest in these types of aromatic triester compounds. This commercial availability has facilitated further research into the properties and applications of benzenetricarboxylic acid trimethyl esters.
Structural Characteristics and Isomerism
This compound exhibits a molecular formula of C₁₂H₁₂O₆ with a molecular weight of 252.22 grams per mole. The compound features a benzene ring substituted with three methyl ester groups (-COOCH₃) at the 1,2,3-positions, creating an ortho-ortho substitution pattern that distinguishes it from its positional isomers. The structural arrangement results in three methoxycarbonyl groups attached to consecutive carbon atoms on the benzene ring, creating significant steric interactions and electronic effects.
The compound exists as one of three possible positional isomers of benzenetricarboxylic acid trimethyl esters. The 1,2,3-isomer (hemimellitic acid trimethyl ester) is characterized by three consecutive ester substituents, while the 1,2,4-isomer (trimellitic acid trimethyl ester) features two ortho and one meta arrangement, and the 1,3,5-isomer (trimesic acid trimethyl ester) displays a symmetrical meta-meta-meta pattern. Each isomer possesses distinct physical and chemical properties due to the different spatial arrangements of the ester groups.
Physical property data reveals that this compound has a density of 1.241 grams per cubic centimeter and a boiling point of 291.2 degrees Celsius at 760 millimeters of mercury pressure. The compound's melting point and other thermal properties reflect the influence of intermolecular forces arising from the specific geometric arrangement of the three ester groups. The flash point of 123.2 degrees Celsius indicates moderate thermal stability under standard laboratory conditions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₆ | |
| Molecular Weight | 252.22 g/mol | |
| Density | 1.241 g/cm³ | |
| Boiling Point | 291.2°C at 760 mmHg | |
| Flash Point | 123.2°C | |
| PubChem CID | 520281 |
The three-dimensional structure of this compound exhibits significant conformational constraints due to the proximity of the three ester groups. Computational chemistry studies and crystallographic analyses have revealed the preferred conformations and intermolecular interactions that govern the compound's solid-state behavior. The consecutive positioning of the ester groups creates unique hydrogen bonding patterns and π-π stacking interactions that influence the compound's physical properties and reactivity patterns.
Nomenclature and Regulatory Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for naming aromatic esters. The compound is officially designated as trimethyl benzene-1,2,3-tricarboxylate, reflecting the benzene core with three carboxylate ester functionalities at positions 1, 2, and 3. Alternative acceptable names include 1,2,3-benzenetricarboxylic acid trimethyl ester and benzene-1,2,3-tricarboxylic acid trimethyl ester.
The Chemical Abstracts Service (CAS) has assigned the registry number 2672-57-3 to this compound, providing a unique identifier that facilitates database searches and regulatory compliance. This CAS number distinguishes this compound from its positional isomers, which carry different registry numbers: 2459-10-1 for the 1,2,4-isomer and 2672-58-4 for the 1,3,5-isomer. The systematic assignment of these numbers enables precise identification in chemical inventories and regulatory documents.
Properties
Molecular Formula |
C12H12O6 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
trimethyl benzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H12O6/c1-16-10(13)7-5-4-6-8(11(14)17-2)9(7)12(15)18-3/h4-6H,1-3H3 |
InChI Key |
SBOCVSUCRFVXFE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Variations
- Trimethyl 1,2,4-Benzenetricarboxylate (CAS: 2459-10-1): Differs in the substitution pattern (1,2,4-positions), leading to distinct steric and electronic properties. Standard enthalpy of combustion has been measured via bomb calorimetry, providing thermodynamic data absent for the 1,2,3-isomer .
- Trimethyl 1,3,5-Benzenetricarboxylate (CAS: 2672-58-4): Symmetrical substitution (1,3,5-positions) enables formation of highly ordered MOFs with uniform porosity .
Ester Group Variations
Triethyl 1,3,5-Benzenetricarboxylate (CAS: 4105-92-4):
Tripentyl 1,2,3-Propanetricarboxylate (CAS: 5333-53-9):
Physical and Chemical Properties
Key Research Findings
MOF Performance : Trimethyl 1,3,5-benzenetricarboxylate-derived MOFs exhibit superior porosity and stability compared to 1,2,3-isomer-based frameworks, attributed to symmetrical ligand geometry .
Photocatalytic Activity : Copper coordination polymers incorporating 1,2,3-benzenetricarboxylate ligands show high efficiency in degrading methyl orange under UV light .
Preparation Methods
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1,2,3-Benzenetricarboxylic acid |
| Catalyst | H₂SO₄ (5–10 mol%) |
| Solvent | Methanol (excess) |
| Temperature | 65–70°C (reflux) |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
While this method is straightforward, its reliance on stoichiometric acid and prolonged reaction times limits scalability. Decarboxylation side reactions further reduce yields, necessitating rigorous pH control.
Catalytic Oxidation of 1,2,3-Trimethylbenzene Followed by Esterification
A patent by CN114539047B (2022) describes a two-step process that addresses the limitations of direct esterification. The first step oxidizes 1,2,3-trimethylbenzene (hemimellitene) to 1,2,3-benzenetricarboxylic acid using a novel catalytic system:
Step 1: Oxidation of Hemimellitene
Catalyst System :
- Primary Catalysts : Cobalt acetate (Co(OAc)₂), manganese acetate (Mn(OAc)₂), potassium bromide (KBr) (2–2.5 wt% of substrate).
- Cocatalyst : Zirconium acetate (Zr(OAc)₄, 1.3–1.6 wt%).
- Phase Transfer Catalyst : Didodecyl dimethyl ammonium bromide (1.3–1.6 wt%).
Conditions :
- Solvent : Glacial acetic acid (9–11× substrate mass).
- Temperature : 112–117°C.
- Oxygen Flow : 8–10 m³/hour.
- Reaction Time : 17–20 hours.
The phase transfer catalyst facilitates interfacial reactions, enhancing oxygen diffusion and minimizing tar formation. This method achieves near-quantitative conversion of hemimellitene to the triacid, with yields exceeding 90% after decolorization using activated carbon.
Step 2: Esterification of the Triacid
The resultant 1,2,3-benzenetricarboxylic acid undergoes Fischer esterification with methanol, as described in Section 1. Combining these steps provides an integrated pathway with higher overall yields (80–88%) compared to standalone methods.
Permanganate Oxidation of Aromatic Precursors
This compound can also be derived from permanganate oxidation of fulvic acid derivatives, as reported in studies on soil humic substances. Under acidic conditions, potassium permanganate (KMnO₄) cleaves polycyclic aromatic structures in fulvic acid to generate 1,2,3-benzenetricarboxylic acid, which is subsequently esterified.
Limitations
- Low Yields : Decarboxylation side reactions reduce yields to 30–40%.
- Environmental Impact : Permanganate generates MnO₂ sludge, complicating waste disposal.
- Selectivity : Competing oxidation pathways yield mixed products, necessitating costly purification.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Catalysts/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Fischer Esterification | 1,2,3-Benzenetricarboxylic acid | H₂SO₄, methanol, reflux | 70–85% | Simple setup | Long reaction time, decarboxylation |
| Catalytic Oxidation | 1,2,3-Trimethylbenzene | Co/Mn/KBr/Zr catalysts, O₂, glacial acetic acid | 80–88% | High yield, scalable, low pollution | Complex catalyst system |
| Permanganate Oxidation | Fulvic acid derivatives | KMnO₄, acidic conditions | 30–40% | Academic interest | Low yield, environmental hazards |
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing Trimethyl 1,2,3-benzenetricarboxylate, and how can esterification conditions be optimized?
- Methodological Answer : The synthesis typically involves acid-catalyzed esterification of 1,2,3-benzenetricarboxylic acid with methanol. Key parameters include temperature control (60–80°C), use of sulfuric acid as a catalyst, and stoichiometric excess of methanol to drive the reaction to completion. Purity (>97%) can be achieved via vacuum distillation, with GC analysis for validation . For related isomers (e.g., 1,2,4- or 1,3,5-), solvent selection (e.g., DMF/DEF) and reaction time adjustments are critical to minimize side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- GC-MS : To confirm molecular weight (218.21 g/mol for analogous compounds) and detect impurities .
- NMR (¹H/¹³C) : To verify ester group integration (three methoxy signals) and aromatic proton patterns .
- Bomb Calorimetry : For thermodynamic validation (e.g., standard enthalpy of combustion, as used for the 1,2,4-isomer) .
Advanced Research Questions
Q. What mechanistic role does this compound (BTC) play in modulating mitochondrial citrate transport in insulin secretion studies?
- Methodological Answer : BTC acts as a competitive inhibitor of the mitochondrial citrate/isocitrate carrier (CIC). In glucose-stimulated insulin secretion (GSIS) assays using INS-1-derived 832/13 cells, BTC is applied at 1–10 mM concentrations. Experimental design should include:
- Control Groups : Baseline glucose (5 mM) vs. high glucose (15–20 mM).
- Statistical Analysis : Two-way ANOVA with Bonferroni corrections to account for inter-experimental variability .
Q. How can this compound be integrated into radiation-cleavable polymers, and what analytical methods assess cleavage efficiency?
- Methodological Answer : BTC derivatives are copolymerized with vinyl monomers (e.g., styrene) via radical polymerization. Post-synthesis, gamma or UV irradiation induces ester bond cleavage. Key steps:
- Irradiation Parameters : Dose (10–50 kGy) and wavelength (254 nm for UV).
- Post-Cleavage Analysis : GPC for molecular weight reduction and FTIR to track carbonyl group disappearance .
Q. What strategies resolve contradictions in BTC’s inhibitory efficacy across different biological models?
- Methodological Answer : Discrepancies may arise from cell-specific CIC expression levels or BTC solubility. Mitigation strategies include:
- Dose-Response Curves : To identify IC₅₀ values in each model.
- Solubility Optimization : Use of DMSO carriers (<0.1% v/v) to prevent solvent toxicity.
- Metabolic Profiling : LC-MS to quantify intracellular citrate levels post-BTC treatment .
Q. How do structural modifications (e.g., isomerism) of benzenetricarboxylate esters influence their coordination chemistry in metal-organic frameworks (MOFs)?
- Methodological Answer : The 1,2,3-isomer’s asymmetric carboxylate positions enable diverse coordination modes with metal nodes (e.g., Zn⁴+ or Y³+). Comparative studies with 1,3,5-isomers show:
- Pore Geometry : 1,2,3-isomers yield smaller pores (3.8–12 Å) vs. 1,3,5-isomers (up to 28.8 Å).
- Solvent Systems : DMF/water mixtures favor Y³+-based MOFs, while DEF/water enhances crystallinity .
Notes
- For advanced applications, prioritize peer-reviewed studies (e.g., MOF synthesis in Dalton Transactions ).
- Structural analogs (e.g., 1,3,5-isomers) provide methodological insights but require validation for 1,2,3-specific systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
